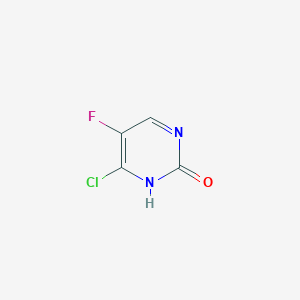
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane
概要
説明
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane, also known as Halon 2402, is a chemical compound with the molecular formula C4H4BrCl2F3 and a molecular weight of 259.88 g/mol. This compound is primarily known for its use as a fire extinguishing agent in various industries.
準備方法
The synthesis of 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane involves several steps. One common method includes the halogenation of butane derivatives under controlled conditions. The reaction typically involves the use of bromine, chlorine, and fluorine sources in the presence of catalysts to achieve the desired product. Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or acids and reduction to form simpler hydrocarbons.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in biochemical research, particularly in studies involving proteomics.
Medicine: Research into its potential medicinal properties is ongoing, although it is not widely used in clinical settings.
Industry: Its primary industrial application is as a fire extinguishing agent due to its effectiveness in suppressing fires.
作用機序
The mechanism by which 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane exerts its effects involves the interaction with molecular targets and pathways. As a fire extinguishing agent, it works by disrupting the chemical reactions that sustain combustion. The compound releases halogen atoms that interfere with the free radicals in the flame, effectively quenching the fire.
類似化合物との比較
4-Bromo-2,2-dichloro-1,1,1-trifluorobutane can be compared with other similar compounds such as:
- 4-Bromo-1,2-dichlorobenzene
- 2-Bromo-1,4-dichlorobenzene
- 4-Bromo-2-chloro-1-fluorobenzene
These compounds share similar halogenation patterns but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and physical properties.
特性
IUPAC Name |
4-bromo-2,2-dichloro-1,1,1-trifluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrCl2F3/c5-2-1-3(6,7)4(8,9)10/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKESZJFNKNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrCl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268138 | |
| Record name | 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234096-24-3 | |
| Record name | 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234096-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,2-dichloro-1,1,1-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















